4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group.
Uniqueness
4-(3,4-Dimethoxyphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to the presence of both a 3,4-dimethoxyphenyl group and a phenyl group attached to the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62762-79-2 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-phenyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C17H15NO4/c1-20-13-9-8-12(10-14(13)21-2)15-16(22-17(19)18-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
DIRNSRDNCCARET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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